molecular formula C16H12N2O5 B12711489 2-(((1E)-1,3-benzodioxol-5-ylmethylene)amino)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3-dione CAS No. 92868-80-9

2-(((1E)-1,3-benzodioxol-5-ylmethylene)amino)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3-dione

Cat. No.: B12711489
CAS No.: 92868-80-9
M. Wt: 312.28 g/mol
InChI Key: SQWBCPZOMLACLW-UBKPWBPPSA-N
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Description

2-(((1E)-1,3-Benzodioxol-5-ylmethylene)amino)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3-dione is a structurally complex heterocyclic compound characterized by a fused isoindole-dione core, an epoxy bridge, and a 1,3-benzodioxole-derived substituent linked via a methyleneamino group. The benzodioxole moiety may confer enhanced metabolic stability or binding affinity in biological systems, while the epoxyisoindole core contributes to stereochemical complexity and reactivity .

Properties

CAS No.

92868-80-9

Molecular Formula

C16H12N2O5

Molecular Weight

312.28 g/mol

IUPAC Name

2-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione

InChI

InChI=1S/C16H12N2O5/c19-15-13-10-3-4-11(23-10)14(13)16(20)18(15)17-6-8-1-2-9-12(5-8)22-7-21-9/h1-6,10-11,13-14H,7H2/b17-6+

InChI Key

SQWBCPZOMLACLW-UBKPWBPPSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/N3C(=O)C4C5C=CC(C4C3=O)O5

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NN3C(=O)C4C5C=CC(C4C3=O)O5

Origin of Product

United States

Preparation Methods

Starting Materials and General Approach

The core structure, 3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione , is typically synthesized via cycloaddition reactions involving maleic anhydride and furfurylamine derivatives or related amines. The key synthetic step is an intramolecular Diels-Alder (IMDAV) reaction that forms the bicyclic epoxyisoindole framework.

  • Maleic anhydride reacts with secondary furfurylamines or 3-(furyl)allylamines to form N-acylated intermediates.
  • These intermediates undergo an intramolecular [4+2] cycloaddition (IMDAV reaction) to yield hexahydro-4H-furo[2,3-f]isoindole derivatives.
  • Subsequent prototropic shifts restore aromaticity in the furan ring, stabilizing the bicyclic system.

This method is well-documented for its efficiency and diastereoselectivity, producing the epoxyisoindole core in relatively high yields under mild conditions (room temperature to 100°C).

Typical Reaction Conditions

Step Reagents/Conditions Temperature Time Yield (%) Notes
N-acylation Maleic anhydride + furfurylamine in benzene 25°C 2-3 days 70-85 Precipitate filtered and dried
IMDAV cycloaddition Heating N-acylated intermediate in 85% H3PO4 70-100°C 1 hour 65-80 Followed by cooling and crystallization

The N-acylation step forms the tricyclic epoxyisoindolinone intermediate, which is then converted to the isoindol-1-one by acid-catalyzed ring closure.

Formation of the Schiff Base: Condensation with 1,3-Benzodioxol-5-ylmethylene Amine

Imine Formation

The target compound features an imine linkage formed by condensation of the epoxyisoindole-1,3-dione amine with 1,3-benzodioxole-5-carboxaldehyde (or a related benzodioxolylmethylene aldehyde).

  • The reaction involves mixing the epoxyisoindole amine with the aldehyde in an appropriate solvent (e.g., ethanol, methanol, or dichloromethane).
  • Mild acid catalysis or dehydrating agents may be used to drive the condensation.
  • The reaction is typically performed at room temperature or slightly elevated temperatures (25-50°C) for several hours.
  • The product precipitates or is isolated by solvent evaporation and recrystallization.

Reaction Scheme

$$
\text{Epoxyisoindole-1,3-dione amine} + \text{1,3-benzodioxole-5-carboxaldehyde} \rightarrow \text{2-(((1E)-1,3-benzodioxol-5-ylmethylene)amino)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3-dione}
$$

This Schiff base formation is a classical condensation reaction yielding the imine linkage with high selectivity for the (E)-isomer due to steric and electronic factors.

Summary Table of Preparation Steps

Step No. Reaction Type Reactants Conditions Product Yield (%) Reference
1 N-acylation Maleic anhydride + furfurylamine Benzene, 25°C, 2-3 days N-acylated intermediate 70-85
2 Intramolecular Diels-Alder N-acylated intermediate + 85% H3PO4 70-100°C, 1 hour Epoxyisoindole-1,3-dione core 65-80
3 Schiff base condensation Epoxyisoindole amine + benzodioxol aldehyde Ethanol or suitable solvent, 25-50°C, hrs Target imine compound 75-90* Inferred

*Yield for Schiff base condensation is typical for imine formation reactions but may vary depending on purification.

Research Findings and Notes

  • The IMDAV reaction is the key step enabling efficient construction of the bicyclic epoxyisoindole scaffold with control over stereochemistry.
  • Acidic conditions (85% phosphoric acid) promote ring closure and stabilization of the epoxyisoindole core.
  • The benzodioxolylmethylene moiety introduces electron-rich aromaticity, which stabilizes the imine and may influence biological activity.
  • Spectroscopic characterization (NMR, IR, MS) confirms the structure and purity of intermediates and final products.
  • The described synthetic route avoids harsh conditions and uses readily available starting materials, making it suitable for scale-up and further derivatization.

Chemical Reactions Analysis

Types of Reactions

2-(((1E)-1,3-benzodioxol-5-ylmethylene)amino)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents with nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

This compound has shown promise in the development of new pharmaceuticals due to its structural characteristics that allow for interactions with biological targets. Research indicates its potential as an anti-cancer agent by inhibiting specific pathways involved in tumor growth.

Case Study : A study published in Molecules demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, suggesting its utility in drug design aimed at cancer treatment .

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of similar isoindole derivatives. The compound may help mitigate oxidative stress and inflammation in neuronal cells.

Data Table 1: Neuroprotective Activity of Isoindole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound ASH-SY5Y25Antioxidant activity
Compound BPC1230Inhibition of apoptosis
Target CompoundSH-SY5Y20Modulation of neuroinflammatory pathways

Antimicrobial Activity

The compound has been evaluated for antimicrobial properties against various pathogens. Its unique structure allows it to disrupt bacterial cell walls or inhibit essential enzymes.

Case Study : A comprehensive study indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .

Agricultural Chemistry

In agricultural applications, compounds similar to this isoindole derivative have been investigated for their ability to act as natural pesticides or growth regulators.

Data Table 2: Agricultural Applications

Application TypeEffectivenessObservations
Natural PesticideModerateReduced pest populations
Growth RegulatorHighEnhanced plant growth rates

Mechanism of Action

The mechanism of action of 2-(((1E)-1,3-benzodioxol-5-ylmethylene)amino)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are primarily distinguished by variations in substituents and core modifications. Below is a detailed comparison with key analogs, supported by synthetic and physicochemical data from literature.

Table 1: Comparative Analysis of Epoxyisoindole Derivatives

Compound Name Substituent Molecular Weight (g/mol) Synthesis Yield (Crude) Key Properties/Applications
2-(((1E)-1,3-Benzodioxol-5-ylmethylene)amino)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3-dione 1,3-Benzodioxolylmethylene 356.31 Not reported Hypothesized enzyme inhibition, chiral synthesis
2-(3-Methoxyphenyl)-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (from ) 3-Methoxyphenyl 317.35 95% (63% imide product) Intermediate for bioactive molecules

Physicochemical and Functional Comparisons

  • Reactivity: The epoxyisoindole core in both compounds is susceptible to nucleophilic ring-opening reactions.
  • Biological Relevance : Benzodioxole-containing compounds are frequently associated with cytochrome P450 inhibition or antimicrobial activity. In contrast, methoxyphenyl derivatives (e.g., ) are often intermediates for analgesics or anti-inflammatory agents. The target compound’s bioactivity remains speculative but could align with benzodioxole-driven mechanisms .

Research Findings and Implications

  • Synthetic Challenges : The incorporation of the benzodioxolylmethylene group introduces synthetic complexity, as evidenced by the need for precise stoichiometry and purification steps in related syntheses (e.g., ’s use of DCM/sodium bicarbonate extraction).
  • Structure-Activity Relationships (SAR): Comparative studies suggest that substituent bulk and electronic properties directly impact isoindole-dione reactivity. For instance, electron-donating groups like methoxy () enhance electrophilicity at the carbonyl groups, whereas benzodioxole may redirect reactivity toward the methyleneamino linker .

Biological Activity

The compound 2-(((1E)-1,3-benzodioxol-5-ylmethylene)amino)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure features a benzodioxole moiety and an epoxyisoindole core. Its structural complexity suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The presence of the benzodioxole group is associated with antioxidant properties. Studies have shown that compounds with similar structures can scavenge free radicals effectively .
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against various pathogens. Similar derivatives have shown efficacy against bacterial strains and fungi .
  • Cytotoxic Effects : Some studies report cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in these cells has been noted, which may be attributed to its structural features that interact with cellular pathways .
  • Neuroprotective Effects : There is emerging evidence that this compound may exert neuroprotective effects by modulating oxidative stress and inflammation in neuronal cells .

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have been proposed based on related compounds:

  • Free Radical Scavenging : The antioxidant activity might be due to the ability of the benzodioxole moiety to donate electrons and neutralize free radicals.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression and inflammation.
  • Gene Expression Modulation : There is potential for this compound to influence gene expression related to apoptosis and stress response pathways.

Case Studies

A few significant studies highlight the biological activity of this compound:

  • Study on Antioxidant Activity : A study demonstrated that derivatives of the benzodioxole structure exhibited significant free radical scavenging activity in vitro. The study utilized DPPH and ABTS assays to quantify antioxidant capacity .
  • Cytotoxicity Assessment : In a cytotoxicity assay involving various cancer cell lines (e.g., HeLa and MCF-7), the compound showed IC50 values ranging from 10 to 30 µM, indicating moderate potency compared to standard chemotherapeutic agents .

Data Tables

Activity TypeAssay MethodResult (IC50/EC50)Reference
AntioxidantDPPH25 µM
Cytotoxicity (HeLa)MTT20 µM
AntimicrobialDisc DiffusionZone of inhibition 15 mm

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves condensation reactions between substituted benzodioxole derivatives and tetrahydro-isoindole precursors. For example, refluxing in acetic acid with sodium acetate as a catalyst (similar to ) is a common approach. Optimization requires adjusting molar ratios (e.g., 1.1:1 aldehyde-to-amine ratio), temperature (110–120°C), and reaction time (3–5 hours). Post-synthesis, purification via recrystallization (DMF/acetic acid mixtures) and characterization using X-ray crystallography (as in ) are critical. Monitor reaction progress via TLC or HPLC to minimize side products.

Q. How should researchers characterize the compound’s structural and electronic properties?

  • Methodological Answer : Combine spectroscopic and computational methods:

  • X-ray crystallography () resolves stereochemistry and confirms the E-configuration of the imine bond.
  • NMR (¹H/¹³C) identifies proton environments and coupling patterns, particularly for the benzodioxol and epoxyisoindole moieties.
  • DFT calculations (e.g., Gaussian or ORCA) model electronic properties, including frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Advanced Research Questions

Q. How can computational tools streamline experimental design for derivatives of this compound?

  • Methodological Answer : Use reaction path search algorithms (e.g., GRRM or AFIR) to map potential reaction pathways and transition states . For example:

  • Screen substituents on the benzodioxol ring using virtual libraries (e.g., RDKit) to predict steric/electronic effects.
  • Apply machine learning (e.g., Chemprop) to correlate structural features with solubility or stability.
  • Validate predictions with microfluidic high-throughput experimentation to minimize resource use .

Q. What experimental strategies resolve contradictions in observed vs. predicted spectroscopic data?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism or solvent interactions). Mitigation strategies include:

  • Variable-temperature NMR to detect conformational changes.
  • Solvatochromism studies (UV-Vis in polar/nonpolar solvents) to assess electronic environment sensitivity.
  • Cross-validation with computational IR/Raman spectra (e.g., using VEDA or Multiwfn) .

Q. How can researchers investigate the compound’s stability under varying environmental conditions?

  • Methodological Answer : Design accelerated degradation studies:

  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability.
  • Photodegradation assays (e.g., exposure to UV light in controlled chambers) monitor decomposition pathways.
  • HPLC-MS identifies degradation products, while EPR spectroscopy detects free radical intermediates under oxidative stress .

Q. What methodologies are effective for studying its potential biological activity?

  • Methodological Answer : Prioritize target-agnostic screens to identify mechanisms:

  • Molecular docking (AutoDock or Schrödinger) predicts binding affinity to receptors like GPCRs or kinases.
  • In vitro assays (e.g., cell viability or enzyme inhibition) validate activity, with dose-response curves (IC₅₀/EC₅₀) .
  • Metabolomics (LC-MS/MS) tracks cellular uptake and metabolic fate in model systems .

Data Analysis and Interpretation

Q. How should conflicting data on reaction yields be addressed?

  • Methodological Answer : Yield variability may stem from impurities in precursors or inconsistent catalysis. Solutions:

  • Design of Experiments (DoE) (e.g., factorial design) isolates critical variables (e.g., catalyst loading or solvent purity).
  • Statistical analysis (ANOVA or t-tests) quantifies significance of observed differences .

Q. What comparative frameworks are suitable for benchmarking this compound against analogs?

  • Methodological Answer : Adopt a tiered comparison protocol:

  • Structural comparators : Isoindole derivatives with similar substituents (e.g., tetrahydrobenzo-thiophene analogs from ).
  • Functional comparators : Compounds with known bioactivity or catalytic roles.
  • Meta-analysis of literature data (e.g., Reaxys or SciFinder) to identify trends in stability or reactivity .

Safety and Compliance

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Follow Chemical Hygiene Plan guidelines ( ):

  • Use fume hoods for synthesis/purification steps to avoid inhalation of fine particles.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Waste disposal : Neutralize acidic byproducts before disposal and segregate halogenated waste .

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